molecular formula C7H5Cl2FO B1447683 2,6-Dichloro-4-fluorobenzyl alcohol CAS No. 1806353-99-0

2,6-Dichloro-4-fluorobenzyl alcohol

Cat. No.: B1447683
CAS No.: 1806353-99-0
M. Wt: 195.01 g/mol
InChI Key: WRHRHDWLXZXULE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5Cl2FO and a molecular weight of 195.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorobenzyl alcohol typically involves the reaction of 2,6-dichloro-4-fluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-fluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2,6-Dichloro-4-fluorobenzaldehyde or 2,6-Dichloro-4-fluorobenzoic acid.

    Reduction: 2,6-Dichloro-4-fluorotoluene.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-fluorobenzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity . These interactions can influence biological processes and pathways, making it a valuable compound for research in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-fluorobenzyl alcohol
  • 2,6-Dichloro-4-methylbenzyl alcohol
  • 2,6-Dichloro-4-bromobenzyl alcohol

Comparison: 2,6-Dichloro-4-fluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . The specific arrangement of these substituents can affect the compound’s interactions with other molecules and its overall stability .

Biological Activity

2,6-Dichloro-4-fluorobenzyl alcohol (CAS No. 1806353-99-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzyl alcohol structure with two chlorine atoms and one fluorine atom on the benzene ring. This unique configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can undergo several chemical reactions:

  • Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be reduced to yield hydrocarbons.
  • Substitution : The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

These reactions can lead to the formation of derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that fluorinated compounds often have altered pharmacokinetics, which may enhance their efficacy against bacterial strains.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes. For example, it has shown promise in inhibiting tyrosinase activity, which is crucial for melanin production. The compound's structural features facilitate binding to the active site of tyrosinase, leading to competitive inhibition .

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of various derivatives on Agaricus bisporus tyrosinase (AbTYR). Compounds with similar structures to this compound demonstrated significant inhibition with IC50 values in the low micromolar range. For instance, a derivative exhibited an IC50 of 0.18 μM, indicating strong inhibitory potential compared to traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of compounds related to this compound in zebrafish models induced with epilepsy. These studies highlighted the ability of such compounds to modulate neurotransmitter levels and reduce oxidative stress .

Comparison of Biological Activities

CompoundTarget Enzyme/ActivityIC50 Value (μM)
This compoundTyrosinase InhibitionTBD
Derivative 26Tyrosinase Inhibition0.18
Kojic AcidTyrosinase Inhibition17.76

Properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHRHDWLXZXULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278920
Record name Benzenemethanol, 2,6-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806353-99-0
Record name Benzenemethanol, 2,6-dichloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806353-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,6-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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